Cangrelor, known by its brand names Kengreal and Kengrexal, is a potent antiplatelet agent classified as a P2Y12 receptor inhibitor. It was approved by the Food and Drug Administration in June 2015 for use in preventing thrombotic events in patients undergoing percutaneous coronary intervention. Cangrelor is notable for being a modified adenosine triphosphate derivative that does not require metabolic activation, allowing for immediate therapeutic effects upon administration.
The synthesis of Cangrelor involves several key steps:
Recent advancements have introduced methods that enhance yield and purity, including purification via ion-exchange chromatography and freeze-drying techniques .
Cangrelor's molecular structure is characterized by its unique arrangement of atoms:
Cangrelor acts primarily through the inhibition of ADP-induced platelet activation via binding to the P2Y12 receptor. The compound's mechanism involves:
Cangrelor functions as a direct antagonist of the P2Y12 receptor:
Cangrelor's primary application lies in cardiology:
Cangrelor (N⁶-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-5'-adenylic acid, monanhydride with dichloromethylenebisphosphonic acid) is a structural analogue of adenosine triphosphate engineered for optimized P2Y12 receptor binding and metabolic stability. The molecule preserves the adenine nucleoside core fundamental to purinergic signaling but incorporates three strategic modifications: 1) A methylthioethyl group at the N⁶ position enhances hydrophobic interactions; 2) A trifluoropropylthio substitution at the 2-position provides both steric bulk and electron-withdrawing properties; and 3) A dichloromethylene bisphosphonate group replaces the triphosphate moiety, creating hydrolysis-resistant phosphonate linkages while maintaining negative charge distribution [1] [4].
Crystallographic analyses reveal that cangrelor occupies the orthosteric binding pocket of the P2Y12 receptor through an extensive network of polar and hydrophobic interactions. Key binding residues include Lysine 80, Arginine 93, Phenylalanine 106, Tyrosine 105, Tyrosine 109, Cysteine 175, Glutamine 195, Tyrosine 259, Lysine 174, Glutamine 263, Lysine 179, Arginine 256, and Lysine 280 [4]. The adenine base engages in π-π stacking with Tyrosine 105, while the trifluoropropyl group forms a halogen bond with Glutamine 195. The bisphosphonate moiety participates in multiple ionic interactions with positively charged residues in the receptor's transmembrane domain, particularly with the Lysine 174-Glutamine 263-Lysine 179- Arginine 256-Lysine 280 pentad, which coordinates the polyanionic group through hydrogen bonding and electrostatic attraction [4].
Table 1: Key Receptor Interactions of Cangrelor at the P2Y12 Binding Site
Cangrelor Chemical Group | Receptor Residue | Interaction Type | Functional Significance |
---|---|---|---|
Adenine ring | Tyrosine 105 | π-π stacking | Nucleotide recognition |
2-position trifluoropropyl | Glutamine 195 | Halogen bond | Enhanced binding affinity |
Bisphosphonate moiety | Lysine 174, Glutamine 263 | Hydrogen bonding | Mimics ATP phosphate groups |
Bisphosphonate moiety | Lysine 179, Arginine 256 | Electrostatic attraction | Anchors molecule in binding pocket |
Methylthioethyl group | Phenylalanine 106, Tyrosine 109 | Hydrophobic interactions | Stabilizes receptor conformation |
The structural architecture of cangrelor enables high-affinity binding (Ki ≈ 2 nM) while resisting enzymatic degradation by endothelial ectonucleotidases that rapidly hydrolyze endogenous ATP and ADP. This resistance is primarily conferred by the non-hydrolyzable P-C-P bonds in the bisphosphonate group, which replace the labile P-O-P linkages of natural nucleotides, extending the molecule's plasma half-life to 3-6 minutes compared to seconds for endogenous nucleotides [1] [6].
Beyond orthosteric competition with adenosine diphosphate, cangrelor exhibits complex allosteric properties that modulate P2Y12 receptor signaling. Biophysical studies using Bioluminescence Resonance Energy Transfer assays demonstrate that cangrelor binding induces conformational changes distinct from those produced by endogenous adenosine diphosphate or other antagonists [9]. Specifically, cangrelor stabilizes an inactive receptor conformation characterized by an intracellular orientation of transmembrane helices 6 and 7 that sterically hinders G-protein coupling [9].
This allosteric modulation extends to the receptor's constitutive activity. The P2Y12 receptor exhibits significant basal signaling in the absence of agonist, a property intrinsic to its structure. Cangrelor functions as a biased inverse agonist that preferentially suppresses this constitutive Gαi signaling through selective stabilization of the inactive receptor state [9]. This inverse agonism is mechanistically distinct from simple competitive antagonism and may explain cangrelor's exceptional efficacy in platelet inhibition compared to agents lacking inverse agonist properties.
The critical role of constitutive activity in platelet function is highlighted by pathological mutations. The R122C P2Y12 mutant, identified in patients with hereditary bleeding disorders, shows complete loss of constitutive activity. Platelets expressing this mutant exhibit severely impaired responsiveness to adenosine diphosphate, phenocopying the pharmacological effects of cangrelor [9]. This suggests that suppression of constitutive signaling contributes significantly to cangrelor's antithrombotic efficacy beyond mere adenosine diphosphate blockade.
Cangrelor exhibits rapid binding kinetics characterized by subsecond association rates (kon ≈ 107 M-1min-1) and moderate dissociation rates (koff ≈ 0.2 min-1), resulting in high binding affinity but transient receptor occupancy [1] [7]. The compound follows classical competitive inhibition kinetics against adenosine diphosphate, with concentration-dependent rightward shifts in adenosine diphosphate concentration-response curves without suppression of maximal response [7].
The inhibition constant (Ki) of cangrelor has been measured at 2.0 ± 0.4 nM in washed platelet preparations, approximately 100-fold lower than that of its structural analogue adenosine triphosphate (Ki ≈ 350 nM) [1]. This enhanced affinity derives from the optimized hydrophobic substitutions that complement the lipophilic regions of the P2Y12 binding pocket inaccessible to natural nucleotides.
Table 2: Kinetic Parameters of P2Y12 Antagonists
Parameter | Cangrelor | Ticagrelor | Clopidogrel Active Metabolite |
---|---|---|---|
Binding Affinity (Ki, nM) | 2.0 ± 0.4 | 1.8 ± 0.7 | 8.2 ± 3.0 |
Association Rate (kon, M-1min-1) | 4.5 × 107 | 1.2 × 106 | 8.3 × 105 |
Dissociation Rate (k | 0.18 | 0.008 | < 0.001 (irreversible) |
Onset Time to 90% IPA (minutes) | < 2 | 30-60 | 120-240 |
Recovery to 50% Platelet Function (minutes after cessation) | 30-60 | 180-360 | 120-240 hours |
The reversibility of cangrelor binding differentiates it mechanistically from thienopyridine agents. Whereas clopidogrel and prasugrel form covalent disulfide bonds with cysteine residues (notably Cys97 and Cys175), cangrelor engages exclusively through non-covalent interactions [4] [7]. This permits rapid dissociation from the receptor upon concentration decline, facilitating predictable offset of effect. Platelet function studies demonstrate recovery of adenosine diphosphate responsiveness within 60-90 minutes after infusion discontinuation, corresponding directly to plasma clearance of the compound [1].
The primary intracellular signaling consequence of P2Y12 receptor activation involves Gαi2 protein coupling, leading to inhibition of adenylate cyclase and subsequent reduction in cyclic adenosine monophosphate synthesis. Cangrelor potently antagonizes this pathway through dual mechanisms: 1) Competitive blockade of adenosine diphosphate-induced Gαi activation; and 2) Suppression of constitutive receptor signaling through inverse agonism [9].
In resting platelets, cangrelor administration increases cyclic adenosine monophosphate concentrations by 2.5-4.0-fold above baseline within 2 minutes [1]. This elevation occurs independently of adenylate cyclase stimulation, instead resulting from removal of tonic inhibitory input. Elevated cyclic adenosine monophosphate activates protein kinase A, which phosphorylates multiple downstream targets including: 1) Vasodilator-stimulated phosphoprotein (inhibiting actin polymerization and shape change); 2) Glycoprotein Ibβ subunit (reducing von Willebrand factor binding); 3) Inositol 1,4,5-trisphosphate receptors (diminishing calcium mobilization); and 4) Rap1b (preventing integrin αIIbβ3 activation) [1] [9].
The cyclic adenosine monophosphate elevation produced by cangrelor significantly exceeds that achieved by thienopyridine agents, which lack inverse agonist activity. This difference is particularly evident in low adenosine diphosphate environments where constitutive signaling predominates. Comparative studies show cangrelor increases basal cyclic adenosine monophosphate by 195 ± 22% versus 45 ± 9% for clopidogrel active metabolite at equimolar concentrations [9], demonstrating its superior efficacy in modulating this critical second messenger pathway.
Resensitization of the P2Y12 receptor following cangrelor exposure involves rapid dissociation of the antagonist followed by receptor recycling rather than new protein synthesis. Due to its non-covalent binding mechanism and reversible kinetics, P2Y12 receptors regain functionality as plasma cangrelor concentrations decline [1] [6]. The resensitization half-time ranges from 5-15 minutes in ex vivo platelet function assays, with complete restoration of adenosine diphosphate responsiveness within 60-90 minutes after infusion cessation [1] [7].
This rapid resensitization contrasts dramatically with irreversible thienopyridines, which require platelet turnover for functional recovery (5-10 day timeframe). The kinetic profile creates a unique therapeutic window where platelet inhibition can be precisely titrated to clinical need. In the perioperative setting, discontinuation 1-2 hours before surgery restores hemostatic competence while maintaining antithrombotic protection during vascular manipulation [6].
The molecular basis for rapid resensitization involves three sequential processes: 1) Dissociation of cangrelor from the orthosteric pocket; 2) Conformational relaxation from the inverse agonist-stabilized state to native inactive conformation; and 3) Replenishment of surface receptors through externalization of intracellular pools. Unlike agonist-induced desensitization, which involves receptor phosphorylation and β-arrestin recruitment, cangrelor exposure does not trigger internalization or degradation pathways [9]. This preserves the receptor pool and enables immediate functional recovery upon drug clearance.
The transient nature of receptor occupancy also facilitates smooth transition to oral P2Y12 inhibitors. Pharmacodynamic studies demonstrate that administration of clopidogrel or prasugrel during cangrelor infusion results in partial but suboptimal platelet inhibition due to competition at the binding site. However, when oral agents are administered immediately after cangrelor discontinuation, their active metabolites access the receptor during resensitization, enabling uninterrupted antiplatelet coverage [6] [7]. This sequential strategy leverages the resensitization dynamics to maintain therapeutic efficacy during transition between intravenous and oral agents.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3